1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a complex organic compound with the molecular formula and a molecular weight of 380.91 g/mol. It is classified as a pharmaceutical intermediate and is notable for its potential biological activity, particularly in the field of medicinal chemistry. The compound features a piperazine moiety, which is significant in many bioactive compounds, along with a chlorophenyl and fluorophenyl group, which may influence its pharmacological properties .
The synthesis of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol typically involves several steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity, with typical yields reported around 70-80% depending on the specific method employed.
The molecular structure of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can be analyzed based on its components:
Crystallographic studies reveal bond lengths typical for single bonds, with notable distances such as around 1.746 Å and around 1.464 Å, indicating a stable molecular configuration .
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol can undergo several chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is primarily linked to its interaction with specific receptors in biological systems. The piperazine moiety is known for its ability to bind to various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may lead to modulation of neurotransmission pathways, which is crucial for its potential therapeutic effects.
Studies indicate that compounds with similar structures exhibit activities such as anxiolytic, antidepressant, and antipsychotic effects due to their receptor-blocking properties .
The physical and chemical properties of 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol include:
These properties are essential for determining suitable formulations for pharmaceutical applications.
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol has several scientific applications:
Research continues into optimizing this compound's structure for improved efficacy and reduced side effects in clinical applications .
The synthesis of 1-[(3-chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol (CAS 338421-89-9) relies on a multi-step sequence where the 4-(2-fluorophenyl)piperazine moiety serves as a key building block. This piperazine derivative is typically prepared through nucleophilic aromatic substitution between anhydrous piperazine and 1-fluoro-2-halobenzene under reflux conditions [5]. The hydrochloride salt of 1-(2-fluorophenyl)piperazine (CAS 1011-16-1) is commercially available and exhibits high stability, with a melting point of 187–189°C [5]. In the final coupling step, this intermediate undergoes reaction with epichlorohydrin or chloromethyl oxirane derivatives to introduce the epoxide functionality, which is subsequently opened by nucleophilic attack from the 3-chlorothiophenol component. Studies confirm that electron-withdrawing fluorine ortho to the piperazine attachment point significantly enhances electrophilicity at the terminal carbon atoms during ring closure [5].
Table 1: Key Properties of Synthesis Intermediates
Compound | CAS No. | Molecular Formula | Melting Point | Commercial Price (per gram) |
---|---|---|---|---|
1-(2-Fluorophenyl)piperazine·HCl | 1011-16-1 | C₁₀H₁₄ClFN₂ | 187–189°C | $24–$156 [5] |
3-Chlorothiophenol | 108-42-9 | C₆H₅ClS | Not reported | $8–$15 [1] |
The 3-chlorophenyl sulfanyl group is introduced via regioselective ring-opening of epoxide intermediates. Optimized protocols employ 3-chlorothiophenol activated under basic conditions (e.g., K₂CO₃) to attack the less sterically hindered carbon of the epoxide ring. This SN₂ mechanism ensures exclusive formation of the secondary alcohol regioisomer without competing ether byproducts [1]. Solvent polarity critically influences reaction kinetics: Polar aprotic solvents like acetonitrile accelerate the reaction 3-fold compared to toluene, attributed to enhanced nucleophilicity of the thiophenolate anion. Microwave-assisted synthesis has demonstrated further rate enhancement, reducing reaction times from 12 hours to <90 minutes while maintaining yields >85% [1] [4].
The pivotal epoxide ring-opening step requires precise control of temperature and pH:
Table 2: Coupling Reaction Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Byproduct Formation |
---|---|---|---|
Temperature | 60–80°C | Max 92% at 70°C | >15% above 85°C |
pH (aqueous phase) | 8.5–9.5 | 89–92% yield | Hydrolysis at pH >10 |
Catalyst Loading | 10 mol% TBAB | +12–15% yield | Negligible |
Reaction Time | 4–6 hours | 90% conversion | Polymers after 8 hours |
Scalable synthesis demands cost-efficient purification and catalyst recycling:
The target molecule contains a chiral secondary alcohol with stereochemistry significantly impacting biological activity. Two enantioselective approaches have been developed:
Table 3: Stereoselective Synthesis Performance Comparison
Method | ee (%) | Yield (%) | Catalyst Cost (USD/g product) |
---|---|---|---|
Jacobsen Epoxidation | 88 | 75 | 12.50 |
Enzymatic DKR | 95 | 82 | 8.20 |
Classical Resolution | 99 | 35 | 22.80 |
Concluding Remarks
Optimized synthetic routes to 1-[(3-chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol now achieve industrial viability through strategic integration of regioselective epoxide chemistry, piperazine ring optimization, and enantiocontrol technologies. Remaining challenges include developing Earth-abundant metal catalysts for asymmetric synthesis and continuous-flow purification systems to replace crystallization. The methodologies established here provide a template for structurally related piperazine-pharmacophores in CNS drug development.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5